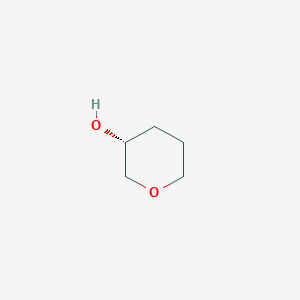

(R)-Tetrahydro-2H-pyran-3-OL

Beschreibung

BenchChem offers high-quality (R)-Tetrahydro-2H-pyran-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Tetrahydro-2H-pyran-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R)-oxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDLTOUYJMTTTM-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482681 | |

| Record name | (R)-TETRAHYDRO-2H-PYRAN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100937-76-6 | |

| Record name | (R)-TETRAHYDRO-2H-PYRAN-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of (R)-Tetrahydro-2H-pyran-3-ol in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties and Applications of (R)-Tetrahydro-2H-pyran-3-ol

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its conformational stability and ability to engage in hydrogen bonding.[1] Within this class of compounds, chiral-substituted THPs are of paramount importance as they allow for the precise three-dimensional positioning of functional groups, a critical factor in designing selective and potent therapeutic agents.[2] (R)-Tetrahydro-2H-pyran-3-ol, with its defined stereocenter, represents a versatile and valuable chiral building block. Its strategic placement of a secondary alcohol on the stable six-membered ether ring makes it a key intermediate in the synthesis of complex molecules, including herbicides and corticotropin-releasing factor type 1 (CRF1) receptor antagonists.[3][4][5]

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of (R)-Tetrahydro-2H-pyran-3-ol, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, spectroscopic signature, and synthetic utility, grounded in authoritative references to ensure scientific integrity.

Section 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical entity is the first step in its effective application. (R)-Tetrahydro-2H-pyran-3-ol is a colorless liquid at room temperature, and its key identifiers and properties are summarized below.[4][6]

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (3R)-oxan-3-ol | [6] |

| CAS Number | 100937-76-6 | [6] |

| Molecular Formula | C₅H₁₀O₂ | [6][7] |

| Molecular Weight | 102.13 g/mol | [6] |

| Appearance | Colorless liquid | [4] |

| Density | 1.081 g/cm³ | [4] |

| Boiling Point | 189.4 °C at 760 mmHg | [4] |

| Flash Point | 84.8 °C | [4] |

| Purity | Typically ≥95% | [6] |

| Canonical SMILES | O[C@@H]1CCCOC1 | [6] |

| InChI Key | BHDLTOUYJMTTTM-RXMQYKEDSA-N | [6] |

Section 2: Spectroscopic Signature for Structural Verification

Accurate structural confirmation is non-negotiable in synthesis and drug development. The spectroscopic profile of (R)-Tetrahydro-2H-pyran-3-ol provides a definitive fingerprint for its identification.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring. The proton on the carbon bearing the hydroxyl group (C3) would appear as a multiplet, with its chemical shift influenced by the solvent and concentration. The protons on C2 and C6, being adjacent to the ring oxygen, would be deshielded and appear at a lower field compared to the protons on C4 and C5.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the molecule. The carbon attached to the hydroxyl group (C3) will be found in the typical range for a secondary alcohol (approx. 60-70 ppm), while the carbons adjacent to the ether oxygen (C2 and C6) will also be shifted downfield.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. A strong C-O stretching vibration will also be present around 1050-1150 cm⁻¹.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry would show a molecular ion peak (M⁺) at m/z = 102. The fragmentation pattern would likely involve the loss of water (M-18) and other characteristic cleavages of the tetrahydropyran ring.[8][9]

Section 3: Enantioselective Synthesis Pathways

The utility of (R)-Tetrahydro-2H-pyran-3-ol is intrinsically linked to its stereochemical purity. While racemic synthesis via hydroboration-oxidation of 3,4-dihydro-2H-pyran is a common method for the mixture, enantioselective strategies are required to produce the desired (R)-enantiomer.[3] A highly effective and increasingly adopted strategy is the asymmetric enzymatic reduction of a prochiral ketone precursor.[2]

This biocatalytic approach offers superb enantioselectivity (>99% ee) and high yields under mild, environmentally benign conditions.[2] The process typically employs a ketoreductase (KRED) enzyme, which uses a nicotinamide cofactor (NADPH) as a hydride source to stereoselectively reduce the ketone. To make the process economically viable, a cofactor regeneration system, often using glucose dehydrogenase (GDH) and glucose, is run in parallel.[2]

Mandatory Visualization: Asymmetric Enzymatic Reduction Workflow

Caption: Workflow for asymmetric enzymatic synthesis of a chiral 3-hydroxytetrahydropyran.

Experimental Protocol: Asymmetric Enzymatic Reduction

The following protocol is based on a well-established procedure for a structurally analogous substrate and serves as a robust template.[2]

-

Biocatalyst Preparation: Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).

-

Reagent Addition: To the buffer, add the prochiral ketone substrate (e.g., 6-methoxydihydro-2H-pyran-3(4H)-one), D-glucose (as the ultimate reductant), and NADP⁺.

-

Enzyme Introduction: Add the ketoreductase (KRED) and glucose dehydrogenase (GDH) enzymes. The enzyme loading is typically determined through initial screening experiments to optimize reaction rate and efficiency.

-

Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by a suitable analytical method, such as chiral HPLC or GC, to determine substrate conversion and enantiomeric excess (ee) of the product.

-

Work-up and Purification: Once the reaction reaches completion (typically >99% conversion), quench the reaction by adding a water-miscible organic solvent like acetonitrile to precipitate the enzymes. Centrifuge the mixture to remove the precipitated protein.

-

Extraction: Extract the aqueous supernatant with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chiral alcohol.

-

Purification: If necessary, purify the product further using flash column chromatography on silica gel to afford the (R)-Tetrahydro-2H-pyran-3-ol derivative with high chemical and enantiomeric purity.

Section 4: Chemical Reactivity and Synthetic Applications

The synthetic versatility of (R)-Tetrahydro-2H-pyran-3-ol stems from the reactivity of its secondary hydroxyl group. This functional group can readily participate in a variety of standard organic transformations, making it a valuable handle for molecular elaboration.

Mandatory Visualization: Key Reaction Pathways

Caption: Common transformations of the 3-hydroxyl group on the tetrahydropyran scaffold.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, tetrahydro-2H-pyran-3-one, using a variety of standard oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This ketone is itself a useful intermediate for further C-C bond-forming reactions.[10]

-

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) readily converts the alcohol to its corresponding ester. This is often used as a protecting group strategy or to introduce specific functionalities.

-

Etherification: Under basic conditions (e.g., using sodium hydride), the alcohol can be deprotonated to form an alkoxide, which can then be alkylated with alkyl halides (e.g., benzyl bromide, methyl iodide) to form ethers. This is another common protecting group strategy (e.g., as a benzyl ether) or a method to build more complex structures.

-

Activation and Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activated intermediate is then susceptible to nucleophilic substitution (Sₙ2), typically with inversion of configuration at the chiral center, allowing for the stereocontrolled introduction of a wide range of nucleophiles (e.g., azides, cyanides, halides).

The tetrahydropyran scaffold derived from this building block is a key component in numerous biologically active molecules, demonstrating its importance in the development of novel therapeutics.[1][11][12]

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[13][14] Avoid contact with skin and eyes.[6]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[13] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[13]

-

Hazards: (R)-Tetrahydro-2H-pyran-3-ol is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] Standard precautionary measures should be followed, such as washing hands thoroughly after handling and avoiding breathing vapors.[6][14]

Conclusion

(R)-Tetrahydro-2H-pyran-3-ol is a chiral building block of significant value, bridging the gap between simple starting materials and complex, high-value molecules. Its well-defined stereochemistry, stable heterocyclic core, and synthetically versatile hydroxyl group make it an indispensable tool for medicinal chemists and synthesis experts. The advent of robust enantioselective synthetic methods, particularly enzymatic reductions, has made this reagent more accessible, paving the way for its broader application in the discovery and development of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its properties, as detailed in this guide, is essential for unlocking its full synthetic potential.

References

-

National Center for Biotechnology Information. (n.d.). (R)-Tetrahydro-2H-pyran-3-OL | C5H10O2. PubChem. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol. [Link]

-

Home Sunshine Pharma. (n.d.). tetrahydro-2h-pyran-3-ol cas 19752-84-2. [Link]

-

NIST. (n.d.). 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. NIST Chemistry WebBook. [Link]

-

National Institutes of Health. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC. [Link]

-

Sunway Pharm Ltd. (n.d.). Tetrahydro-2H-pyran-3-ol - CAS:19752-84-2. [Link]

-

NIST. (n.d.). 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. NIST Chemistry WebBook. [Link]

- Google Patents. (n.d.). CN113372317B - Industrial production method of tetrahydro-2H-pyran-3-one.

-

ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with.... [Link]

-

Al-Tel, T. H. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12pentadecynyloxy)-.... [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. TETRAHYDRO-2H-PYRAN-3-OL | 19752-84-2 [chemicalbook.com]

- 4. TETRAHYDRO-2H-PYRAN-3-OL CAS 19752-84-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. echemi.com [echemi.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. (R)-Tetrahydro-2H-pyran-3-OL | C5H10O2 | CID 12256034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN113372317B - Industrial production method of tetrahydro-2H-pyran-3-one - Google Patents [patents.google.com]

- 11. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 12. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.ca [fishersci.ca]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to (3R)-oxan-3-ol: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3R)-oxan-3-ol, a chiral heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its chemical identity, stereoselective synthesis, analytical characterization, and strategic applications in the design and development of novel therapeutics. This document is intended to serve as a valuable resource, bridging fundamental chemistry with practical application for professionals in the pharmaceutical sciences.

Introduction: The Significance of (3R)-oxan-3-ol in Medicinal Chemistry

(3R)-oxan-3-ol, also known by its synonym (3R)-tetrahydropyran-3-ol, is a chiral building block characterized by a six-membered tetrahydropyran ring with a hydroxyl group at the C3 position in the (R) configuration. The IUPAC name for this compound is (3R)-oxan-3-ol . The "oxane" nomenclature is the preferred modern term for the tetrahydropyran ring system.

The strategic importance of chiral molecules in drug development is well-established, as the stereochemistry of a drug can profoundly influence its pharmacological and toxicological properties. The tetrahydropyran (THP) motif is a prevalent scaffold in a wide array of biologically active natural products and synthetic drugs. The incorporation of the (3R)-oxan-3-ol moiety can impart desirable physicochemical properties to a drug candidate, such as improved aqueous solubility, metabolic stability, and lipophilicity, by acting as a bioisostere for other functional groups like gem-dimethyl or carbonyl groups. Its defined stereochemistry allows for precise three-dimensional interactions with biological targets, a critical aspect of rational drug design.

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | (3R)-oxan-3-ol | N/A |

| Synonym | (3R)-tetrahydropyran-3-ol | N/A |

| CAS Number | 125605-10-9 | |

| Molecular Formula | C₅H₁₀O₂ | |

| Molecular Weight | 102.13 g/mol | |

| PubChem CID | 12256034 |

A summary of key identifiers and properties for (3R)-oxan-3-ol.

Stereoselective Synthesis of (3R)-oxan-3-ol

The synthesis of enantiomerically pure (3R)-oxan-3-ol presents a significant challenge, requiring precise control of stereochemistry. Various strategies have been developed for the asymmetric synthesis of substituted tetrahydropyrans, which can be adapted for the preparation of this specific chiral alcohol.

Catalytic Asymmetric Hetero-Diels-Alder Reactions

One powerful approach for the construction of chiral tetrahydropyran rings is the catalytic asymmetric hetero-Diels-Alder (HDA) reaction. This method involves the [4+2] cycloaddition of a diene with an aldehyde, catalyzed by a chiral Lewis acid. By carefully selecting the chiral catalyst and reaction conditions, high diastereo- and enantioselectivity can be achieved. For the synthesis of (3R)-oxan-3-ol, a suitable dienophile and diene would be chosen to yield the desired substitution pattern, followed by subsequent functional group manipulations to introduce the hydroxyl group at the C3 position.

Organocatalytic Cascade Reactions

Organocatalysis has emerged as a robust tool for asymmetric synthesis. Multi-component cascade reactions, utilizing chiral amines or hydrogen-bonding catalysts, can construct complex chiral molecules in a single pot. A potential pathway to (3R)-oxan-3-ol could involve a Michael/Henry/ketalization sequence, where readily available starting materials are assembled with high stereocontrol to form a polysubstituted tetrahydropyran precursor, which can then be converted to the target molecule.

Kinetic Resolution of Racemic 3-Oxanol

Another viable strategy is the kinetic resolution of a racemic mixture of 3-oxanol. This can be achieved through enzymatic or chemical methods. Lipases are commonly employed for the enantioselective acylation of racemic alcohols, where one enantiomer is preferentially acylated, allowing for the separation of the unreacted enantiomer (in this case, the desired (R)- or (S)-enantiomer depending on the enzyme's selectivity) from the acylated product.

Illustrative Synthetic Workflow:

Caption: Key synthetic routes to enantiopure (3R)-oxan-3-ol.

Analytical Characterization and Chiral Separation

The confirmation of the structure and enantiomeric purity of (3R)-oxan-3-ol is paramount. This is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the connectivity of the molecule. The chemical shifts and coupling constants of the protons in the tetrahydropyran ring provide information about their spatial arrangement.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, most notably the hydroxyl (-OH) group, which will show a characteristic broad absorption band.

Although specific, publicly available, fully assigned spectra for (3R)-oxan-3-ol are not abundant, data for structurally similar compounds can be used for comparison.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds. The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Protocol for Chiral HPLC Analysis of 3-Oxanol Enantiomers:

-

Column Selection: A polysaccharide-based CSP, such as one coated with derivatives of cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is often a good starting point for the separation of chiral alcohols.

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol or ethanol. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers. For basic analytes, a small amount of an amine additive (e.g., diethylamine) may be required, while for acidic analytes, an acidic additive (e.g., trifluoroacetic acid) may be beneficial.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector is suitable.

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Temperature: The column is usually maintained at a constant temperature, for example, 25 °C, as temperature can affect the separation.

-

Detection: Detection is typically performed at a wavelength where the analyte has some UV absorbance, or by using a refractive index detector if the analyte lacks a chromophore.

-

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a suitable concentration.

-

Data Analysis: The retention times of the two enantiomers are determined, and the enantiomeric excess is calculated from the peak areas of the two enantiomers.

Logical Flow for Chiral Purity Assessment:

Caption: A typical workflow for the characterization of (3R)-oxan-3-ol.

Applications in Drug Discovery and Development

The (3R)-oxan-3-ol moiety is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its incorporation can be a key step in optimizing the "drug-like" properties of a lead compound.

Bioisosteric Replacement

In medicinal chemistry, isosteric and bioisosteric replacements are a common strategy to improve the properties of a molecule. The oxetane ring, a related four-membered heterocycle, has been successfully used as a bioisostere for carbonyl and gem-dimethyl groups. Similarly, the tetrahydropyran ring of (3R)-oxan-3-ol can serve this purpose, often leading to improved metabolic stability and solubility. For instance, replacing a metabolically labile group with the more robust tetrahydropyran ring can prolong the half-life of a drug.

Scaffold for Novel Therapeutics

The chiral nature of (3R)-oxan-3-ol makes it an attractive starting point for the synthesis of libraries of compounds for high-throughput screening. The hydroxyl group provides a convenient handle for further functionalization, allowing for the exploration of the chemical space around this chiral core.

While specific drugs containing the unsubstituted (3R)-oxan-3-ol core are not prominently documented in publicly available literature, the closely related tetrahydropyran motif is a key component of numerous approved drugs and clinical candidates. For example, the core structure of the HIV protease inhibitor Darunavir (TMC-114) contains a bis-tetrahydrofuran moiety, which is structurally related and highlights the utility of such chiral oxygen-containing heterocycles in drug design. The synthesis of this key fragment often involves stereoselective methods that can be conceptually applied to the synthesis of (3R)-oxan-3-ol and its derivatives.

Conclusion and Future Perspectives

(3R)-oxan-3-ol is a valuable chiral building block with significant potential in drug discovery. Its defined stereochemistry and the favorable physicochemical properties it can impart to a molecule make it an attractive component for the design of novel therapeutics. While the direct pharmacological profile of (3R)-oxan-3-ol itself is not extensively studied, its utility as a synthetic intermediate is clear.

Future research in this area will likely focus on the development of more efficient and scalable stereoselective syntheses of (3R)-oxan-3-ol. Furthermore, the systematic exploration of its incorporation into a wider range of therapeutic agents will continue to unveil its full potential in medicinal chemistry. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral building blocks like (3R)-oxan-3-ol will undoubtedly increase.

References

- Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. (n.d.).

- Tetrahydropyran-3-ol. (n.d.). Chem-Impex.

- Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.

- Oxetan-3-ol. (n.d.). Chem-Impex.

- Xu, T., Leng, X., Huang, S., & Wang, X. (n.d.). Study on Synthesis Of Oxetan-3-ol.

- Lassalas, P., Oukoloff, K., Makani, V., James, M., Tran, V., Yao, Y., Huang, L., Vijayendran, K., Monti, L., Trojanowski, J. Q., Lee, V. M.-Y., Kozlowski, M. C., Smith, A. B., Brunden, K. R., & Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864–868.

- Lassalas, P., Oukoloff, K., Makani, V., James, M., Tran, V., Yao, Y., Huang, L., Vijayendran, K., Monti, L., Trojanowski, J. Q., Lee, V. M. Y., Kozlowski, M. C., Smith, A. B., 3rd, Brunden, K. R., & Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS medicinal chemistry letters, 8(8), 864–868.

- Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. (2024, May 16). BOC Sciences.

- Tables For Organic Structure Analysis. (n.d.).

- Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. (n.d.).

- Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by ( S )-3,3′-Cl 2 -BINOL. (n.d.).

- Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. (2021, December 10).

- A Modified Synthesis of Oxetan-3-ol. (n.d.).

- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).

- Chiral HPLC Separ

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.).

- Ichthyothereol. (n.d.). In Wikipedia.

- HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.

- Xu, T., Leng, X., Huang, S., & Wang, X. (n.d.). Study on Synthesis Of Oxetan-3-ol.

- (R)-(-)-3-Hydroxytetrahydrofuran synthesis. (n.d.). ChemicalBook.

- Quaedflieg, P. J. L. M., Kesteleyn, B. R. R., Wigerinck, P. B. T. P., Goyvaerts, N. M. F., Vijn, R. J., Liebregts, C. S. M., Kooistra, J. H. M. H., & Cusan, C. (2005). Stereoselective and efficient synthesis of (3R,3aS,6

(R)-Tetrahydro-2H-pyran-3-ol (CAS: 100937-76-6): A Chiral Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Tetrahydro-2H-pyran-3-ol, a chiral cyclic ether, has emerged as a critical building block in modern medicinal chemistry. Its unique stereochemistry and versatile functionality make it an invaluable intermediate in the synthesis of complex, biologically active molecules, particularly pharmaceuticals and agrochemicals.[1] The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and approved drugs, prized for its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility. This guide provides a comprehensive overview of (R)-Tetrahydro-2H-pyran-3-ol, encompassing its chemical properties, synthesis, analytical characterization, and applications, with a focus on empowering researchers in drug discovery and development.

The pyran ring system is a fundamental oxygen-containing heterocycle that is a core structure in a vast array of natural products like flavonoids, coumarins, and various sugars.[2][3] The incorporation of the tetrahydropyran moiety into drug candidates can significantly influence their pharmacological profiles.[3][4] The specific stereoisomer, (R)-Tetrahydro-2H-pyran-3-ol, offers a defined three-dimensional arrangement, which is crucial for achieving selective interactions with biological targets.

Physicochemical Properties

(R)-Tetrahydro-2H-pyran-3-ol is a liquid at room temperature with a molecular formula of C5H10O2 and a molecular weight of 102.13 g/mol .[5][6][7] Its structure features a saturated six-membered ring containing one oxygen atom and a hydroxyl group at the C3 position with R-stereochemistry.

| Property | Value | Reference |

| CAS Number | 100937-76-6 | [5][6][7][8] |

| Molecular Formula | C5H10O2 | [1][5][6][7] |

| Molecular Weight | 102.13 g/mol | [5][6][7] |

| Appearance | Liquid | [5] |

| Purity | Typically ≥95% | [5] |

| IUPAC Name | (3R)-oxan-3-ol | [5] |

| Canonical SMILES | O[C@@H]1CCCOC1 | [5] |

| InChI Key | BHDLTOUYJMTTTM-RXMQYKEDSA-N | [5] |

Synthesis and Chiral Control

The enantioselective synthesis of (R)-Tetrahydro-2H-pyran-3-ol is of paramount importance to ensure the stereochemical purity of the final active pharmaceutical ingredient (API). Several synthetic strategies have been developed, broadly categorized into chiral pool synthesis, asymmetric synthesis, and enzymatic resolution.

Asymmetric Synthesis from Achiral Precursors

A common and efficient method for preparing tetrahydropyran-3-ols involves the hydroboration-oxidation of 3,4-dihydro-2H-pyran.[9] This two-step process provides a straightforward route to the racemic alcohol.

Caption: Workflow for the enzymatic resolution of racemic tetrahydropyran-3-ol.

This method is often preferred in industrial settings due to its high efficiency and environmentally benign reaction conditions. The choice of lipase and acyl donor is critical for optimizing the enantioselectivity and yield of the process.

Applications in Drug Discovery and Development

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, and (R)-Tetrahydro-2H-pyran-3-ol serves as a key starting material for a variety of therapeutic agents. [2][3]Its incorporation can enhance drug-like properties and provide a rigid framework for orienting pharmacophoric groups.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate its utility, consider the synthesis of a hypothetical kinase inhibitor where the (R)-tetrahydropyran moiety serves as a key recognition element for the enzyme's active site.

Experimental Protocol: Synthesis of a Key Intermediate

-

Protection of the Hydroxyl Group: To a solution of (R)-Tetrahydro-2H-pyran-3-ol (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (1.5 eq) and cool to 0 °C. Add p-toluenesulfonyl chloride (1.2 eq) portion-wise and stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC. Upon completion, quench with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the tosylated intermediate.

-

Nucleophilic Substitution: Dissolve the tosylated intermediate (1.0 eq) in dimethylformamide (DMF, 0.5 M). Add the desired nucleophile (e.g., a substituted amine, 1.1 eq) and potassium carbonate (2.0 eq). Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction by LC-MS. After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired intermediate.

This example highlights how the hydroxyl group of (R)-Tetrahydro-2H-pyran-3-ol can be readily functionalized to introduce other molecular fragments, enabling the construction of complex drug candidates.

Analytical Characterization

Ensuring the chemical purity and enantiomeric excess of (R)-Tetrahydro-2H-pyran-3-ol is crucial for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

| Analytical Technique | Expected Results |

| ¹H NMR | Characteristic peaks corresponding to the protons on the tetrahydropyran ring and the hydroxyl proton. Chemical shifts and coupling constants will be consistent with the assigned structure. |

| ¹³C NMR | Five distinct signals corresponding to the five carbon atoms in the molecule. |

| Mass Spectrometry (MS) | The molecular ion peak ([M]+ or [M+H]+) corresponding to the molecular weight of the compound (102.13 g/mol ). |

| Chiral HPLC/GC | A single major peak when analyzed on a suitable chiral stationary phase, confirming the high enantiomeric purity of the (R)-isomer. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and C-O stretching bands. |

Spectroscopic data for the racemic mixture of tetrahydro-2H-pyran-3-ol is available in public databases, which can serve as a reference. [10]

Safety and Handling

(R)-Tetrahydro-2H-pyran-3-ol is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5]Work should be conducted in a well-ventilated fume hood. [11][12]Avoid inhalation of vapors and contact with skin and eyes. [5][13]In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. [13][14]Store the compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [11]

Conclusion

(R)-Tetrahydro-2H-pyran-3-ol is a valuable and versatile chiral building block with significant applications in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its defined stereochemistry and the presence of a modifiable hydroxyl group allow for the precise construction of target molecules with desired biological activities. The availability of robust synthetic and resolution methods ensures a reliable supply of this important intermediate. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like (R)-Tetrahydro-2H-pyran-3-ol in drug discovery and development will undoubtedly increase.

References

-

A2B Chem. (R)-Tetrahydro-2H-pyran-3-ol.

-

Fluorochem. (R)-Tetrahydro-2H-pyran-3-ol.

-

Matrix Scientific. (R)-Tetrahydro-2H-pyran-3-ol.

-

ChemicalBook. 100937-76-6 | CAS DataBase.

-

Guidechem. 2H-Pyran-3-ol, tetrahydro-, (R)- 100937-76-6 wiki.

-

Capot Chemical. 100937-76-6 | (R)-tetrahydro-2H-pyran-3-ol.

-

Fisher Scientific. SAFETY DATA SHEET.

-

PubChem. (R)-Tetrahydro-2H-pyran-3-OL | C5H10O2.

-

ChemicalBook. TETRAHYDRO-2H-PYRAN-3-OL | 19752-84-2.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Cole-Parmer. Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol.

-

AK Scientific, Inc. Tetrahydro-2H-pyran-2-ol - Safety Data Sheet.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Home Sunshine Pharma. tetrahydro-2h-pyran-3-ol cas 19752-84-2.

-

National Institutes of Health. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A.

-

ResearchGate. Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide.

-

NIST. 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]-.

-

ChemicalBook. TETRAHYDRO-2H-PYRAN-3-OL(19752-84-2) 1H NMR spectrum.

-

SpectraBase. 2H-Pyran-3-ol, tetrahydro-4,4-dimethoxy-.

-

ECHEMI. 19752-84-2, TETRAHYDRO-2H-PYRAN-3-OL Formula.

-

NIST. 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]-.

-

ChemicalBook. (S)-TETRAHYDRO-2H-PYRAN-3-OL synthesis.

-

MedchemExpress.com. 3s-5r-5-aminotetrahydro-2h-pyran-3-ol-hydrochloride.

-

NIST. 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-.

-

Wiley Online Library. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.

-

Organic Chemistry Portal. Tetrahydropyran synthesis.

-

PubMed. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents.

-

BOC Sciences. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.

-

Sigma-Aldrich. 3,4-Dihydro-2H-pyran Dihydropyran.

-

ResearchGate. Synthesis of 2H-pyran-3-ol derivatives.

-

Benchchem. The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.

-

White Rose eTheses Online. A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans.

-

NIST. 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-.

-

Google Patents. Production method for tetrahydro-2h-pyran derivative.

-

MDPI. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches.

-

ResearchGate. A Scalable Synthesis of ( R , R )-2,6-Dimethyldihydro-2 H -pyran-4( 3 H )-one.

-

MDPI. Enantioselective Total Synthesis of (R,R)-Blumenol B and d 9 -.

-

Royal Society of Chemistry. Enantioselective synthesis of spirooxindole-pyran derivatives via a remote inverse-electron-demand Diels–Alder reaction of β,γ-unsaturated amides.

-

NIST. 2H-Pyran, tetrahydro-3-methyl-.

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 100937-76-6 | CAS DataBase [chemicalbook.com]

- 7. 100937-76-6 | (R)-tetrahydro-2H-pyran-3-ol - Capot Chemical [capotchem.com]

- 8. 100937-76-6 Cas No. | (R)-Tetrahydro-2H-pyran-3-ol | Matrix Scientific [matrixscientific.com]

- 9. TETRAHYDRO-2H-PYRAN-3-OL | 19752-84-2 [chemicalbook.com]

- 10. TETRAHYDRO-2H-PYRAN-3-OL(19752-84-2) 1H NMR [m.chemicalbook.com]

- 11. fishersci.ca [fishersci.ca]

- 12. aksci.com [aksci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of (R)-3-hydroxytetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-hydroxytetrahydropyran is a chiral heterocyclic compound of significant interest in the pharmaceutical and chemical synthesis sectors. Its stereospecific configuration and the presence of a hydroxyl group make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling precise control over reaction conditions, purification processes, and formulation development. This guide provides a comprehensive overview of the key physical characteristics of (R)-3-hydroxytetrahydropyran, details the experimental methodologies for their determination, and discusses the implications of these properties in a laboratory and manufacturing context.

Molecular Structure and Chirality

The foundational physical properties of a molecule are intrinsically linked to its structure. (R)-3-hydroxytetrahydropyran possesses a six-membered tetrahydropyran ring with a hydroxyl group at the third position. The "(R)" designation specifies the stereochemistry at the chiral center (C3), which dictates its interaction with other chiral molecules and polarized light.

Caption: 2D representation of (R)-3-hydroxytetrahydropyran.

While enantiomers share identical achiral physical properties such as boiling point, melting point, and density, they exhibit distinct optical activity.[1][2][3] The interaction with plane-polarized light and other chiral entities is a defining characteristic of enantiomers and is crucial in chiral separations and stereospecific synthesis.

Core Physical Properties

The following table summarizes the key physical properties of 3-hydroxytetrahydropyran. It is important to note that much of the available data pertains to the racemic mixture. For properties like boiling point, density, and refractive index, the values for the (R)-enantiomer are expected to be identical to the racemate under achiral conditions.[1][3]

| Property | Value | Conditions |

| Molecular Formula | C5H10O2 | |

| Molecular Weight | 102.13 g/mol [4] | |

| Boiling Point | 189.4 ± 8.0 °C[4] | 760 mmHg |

| 88 °C[5] | 18 Torr | |

| Density | 1.1 ± 0.1 g/cm³[4] | |

| Refractive Index | 1.457[5] | |

| Melting Point | Not Available[4] | |

| Solubility | Partially miscible with water |

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to chemical research and process development. The following sections outline the standard experimental protocols for measuring the key physical parameters of a liquid compound like (R)-3-hydroxytetrahydropyran.

Caption: Workflow for the determination and application of physical properties.

Boiling Point Determination

The boiling point is a critical parameter for distillation-based purification and for defining safe handling temperatures.

Methodology: Thiele Tube Method [6]

This micro-method is suitable for small sample volumes.

-

Sample Preparation: A small amount of (R)-3-hydroxytetrahydropyran is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is discontinued when a steady stream is observed.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Causality: At the boiling point, the vapor pressure of the liquid equals the external pressure. The continuous stream of bubbles indicates that the vapor pressure has slightly exceeded the atmospheric pressure. As the liquid cools slightly, the point at which the liquid is drawn back into the capillary signifies the precise temperature where the vapor pressure equals the atmospheric pressure.

Density Measurement

Density is essential for mass-to-volume conversions and for fluid dynamics calculations in process scale-up.

Methodology: Digital Density Meter [7][8][9][10][11]

Based on the oscillating U-tube principle, this method offers high precision.

-

Calibration: The instrument is calibrated with dry air and deionized water at a specified temperature.

-

Sample Introduction: A small volume of (R)-3-hydroxytetrahydropyran is injected into the oscillating U-tube, ensuring no air bubbles are present.

-

Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the sample and calculates the density. The measurement is temperature-controlled.

Causality: The frequency of oscillation of the U-tube is directly related to the mass of the substance it contains. With a fixed volume, the mass is a direct measure of the density.

Refractive Index Measurement

The refractive index is a characteristic property useful for identification and for assessing the purity of a sample.

Methodology: Abbe Refractometer [12][13][14]

-

Cleaning and Calibration: The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and a soft tissue. The instrument is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of (R)-3-hydroxytetrahydropyran are placed on the lower prism.

-

Measurement: The prisms are closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Reading: The refractive index is read from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.

Causality: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. This is a fundamental property of the substance related to the speed of light within it.

Melting Point Determination

For compounds that are solid at or near room temperature, the melting point is a key indicator of purity. Since (R)-3-hydroxytetrahydropyran is a liquid at room temperature, this would be relevant for determining its freezing point.

Methodology: Melting Point Apparatus [15][16][17][18]

-

Sample Preparation: The liquid sample is cooled until it solidifies. A small amount of the solid is placed in a capillary tube.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The sample is heated at a slow, controlled rate.

-

Observation and Measurement: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This provides the melting point range.

Causality: A pure crystalline solid typically has a sharp melting point range (0.5-1°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Solubility Determination

Solubility data is crucial for reaction solvent selection, extraction, crystallization, and formulation.

Methodology: Shake-Flask Method [19][20][21][22]

-

Sample Preparation: An excess amount of (R)-3-hydroxytetrahydropyran is added to a known volume of the solvent (e.g., water) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.

-

Analysis: A sample of the clear, saturated solution is carefully removed and its concentration is determined using a suitable analytical technique (e.g., chromatography, spectroscopy).

Causality: This method determines the thermodynamic equilibrium solubility, which is the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature and pressure to form a stable solution.

Conclusion

The physical properties of (R)-3-hydroxytetrahydropyran are fundamental to its application in scientific research and drug development. While data for the specific enantiomer is not always readily available, the properties of the racemic mixture provide a strong foundation for its handling and use. The standardized experimental protocols detailed in this guide serve as a robust framework for the in-house determination and verification of these critical parameters, ensuring data integrity and facilitating the successful translation of laboratory-scale research to larger-scale production and formulation.

References

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2019. Available from: [Link].

-

Ayalytical Instruments. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. Available from: [Link].

-

ASTM International. D4052-18a - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. 2018. Available from: [Link].

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. 2014. Available from: [Link].

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. 2021. Available from: [Link].

-

Quora. How come the chirality affects the molecule drastically when the structure remains mostly the same? 2019. Available from: [Link].

-

National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. 2012. Available from: [Link].

-

Reagecon. Density Measurement and Density Standards. Available from: [Link].

-

Wikipedia. Chirality (chemistry). Available from: [Link].

-

St. Clair's. MEASUREMENT OF THE REFRACTIVE INDEX OF A LIQUID. Available from: [Link].

-

University of Calgary. Melting point determination. Available from: [Link].

-

Chemistry LibreTexts. Fundamentals of Chirality. 2023. Available from: [Link].

-

AIP Publishing. Simple method to measure the refractive index of liquid with graduated cylinder and beaker. 2017. Available from: [Link].

-

Royal Society of Chemistry. Consequences of chirality on the response of materials. 2022. Available from: [Link].

-

Mettler Toledo. Refractive Index: All You Need to Know. Available from: [Link].

-

Federal Aviation Administration. Powerplants 8 - Exhibit No. 8H - ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by. Available from: [Link].

-

YouTube. How To Measure A Refractive Index. 2020. Available from: [Link].

-

Rudolph Research Analytical. Refractometry - Measuring Refractive Index. Available from: [Link].

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link].

-

ITMO.NEWS. Chirality: The Property That Changes It All. 2016. Available from: [Link].

-

Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. Available from: [Link].

-

University of Missouri–St. Louis. Experiment 1 - Melting Points. Available from: [Link].

-

Chemsrc.com. 3-hydroxytetrahydropyran Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Available from: [Link].

-

Clarion University. Determination of Melting Point. Available from: [Link].

-

BioOrganics. Tetrahydropyran-3-ol. Available from: [Link].

-

YouTube. Boiling Point of an Organic Compound - MeitY OLabs. 2015. Available from: [Link].

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. 2022. Available from: [Link].

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. 2022. Available from: [Link].

-

Scribd. Determination of Boiling Point. Available from: [Link].

-

University of Calgary. BOILING POINT DETERMINATION. Available from: [Link].

-

Wikipedia. 3-Hydroxytetrahydropyran. Available from: [Link].

-

TradeIndia. (R)-()-3-Hydroxytetrahydrofuran at Best Price High Purity, Superior Quality. Available from: [Link].

-

PubChem. (-)-3-Hydroxytetrahydrofuran. Available from: [Link].

-

Cheméo. Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2). Available from: [Link].

-

RefractiveIndex.INFO. Refractive index of C4H8O (Tetrahydrofuran, THF) - Li. Available from: [Link].

-

BRANDTECH Scientific. Solvent Boiling Point Chart. Available from: [Link].

Sources

- 1. quora.com [quora.com]

- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-hydroxytetrahydropyran Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. TETRAHYDRO-2H-PYRAN-3-OL | 19752-84-2 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 9. store.astm.org [store.astm.org]

- 10. knowledge.reagecon.com [knowledge.reagecon.com]

- 11. data.ntsb.gov [data.ntsb.gov]

- 12. mt.com [mt.com]

- 13. m.youtube.com [m.youtube.com]

- 14. rudolphresearch.com [rudolphresearch.com]

- 15. byjus.com [byjus.com]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. pennwest.edu [pennwest.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. enamine.net [enamine.net]

- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 21. dissolutiontech.com [dissolutiontech.com]

- 22. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of (R)-Tetrahydro-2H-pyran-3-ol in Organic Solvents

This guide provides a detailed exploration of the solubility characteristics of (R)-Tetrahydro-2H-pyran-3-ol, a key chiral building block in pharmaceutical and chemical synthesis. The principles and methodologies outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to understand and experimentally determine the solubility of this compound in a variety of organic solvents.

Introduction: The Significance of Solubility in Process Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like (R)-Tetrahydro-2H-pyran-3-ol is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. A thorough understanding of a compound's solubility profile in different organic solvents is paramount for optimizing reaction conditions, designing efficient crystallization processes, and ensuring the desired purity of the final product.

(R)-Tetrahydro-2H-pyran-3-ol possesses both a hydroxyl group and an ether linkage, rendering it a polar molecule with the capacity for hydrogen bonding. These structural features suggest a degree of solubility in a range of polar organic solvents. However, empirical determination across a spectrum of solvents is essential for precise process control.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[1][2] This principle suggests that substances with similar polarities are more likely to be miscible or soluble in one another.[2]

-

Polar Solvents: Protic solvents (e.g., alcohols) and aprotic solvents (e.g., ketones, esters) are expected to be effective in dissolving (R)-Tetrahydro-2H-pyran-3-ol due to the potential for hydrogen bonding and dipole-dipole interactions.

-

Nonpolar Solvents: Solvents such as alkanes and aromatic hydrocarbons are less likely to be effective solvents for this polar compound.

The following diagram illustrates the logical flow for predicting and determining the solubility of an organic compound.

Caption: Logical workflow for solubility determination.

Experimental Determination of Solubility

A systematic approach to determining solubility involves both qualitative and quantitative methods. The following protocols are designed to be self-validating and provide a comprehensive understanding of the solubility of (R)-Tetrahydro-2H-pyran-3-ol.

Materials and Equipment

-

(R)-Tetrahydro-2H-pyran-3-ol (high purity)

-

A selection of organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Calibrated glassware (pipettes, volumetric flasks)

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvents.

Protocol:

-

Add approximately 10-20 mg of (R)-Tetrahydro-2H-pyran-3-ol to a small test tube.

-

Add 1 mL of the selected organic solvent.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

Categorize the solubility as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination: The Isothermal Equilibrium Method

This method determines the equilibrium solubility of the compound at a specific temperature.

Protocol:

-

Prepare a supersaturated solution by adding an excess amount of (R)-Tetrahydro-2H-pyran-3-ol to a known volume of the selected solvent in a sealed vial.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method (HPLC or GC).

-

Quantify the concentration of (R)-Tetrahydro-2H-pyran-3-ol in the diluted sample using a pre-validated analytical method.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

The following diagram outlines the isothermal equilibrium solubility determination workflow.

Caption: Isothermal equilibrium solubility workflow.

Data Presentation and Interpretation

The determined solubility data should be tabulated for clear comparison.

Table 1: Hypothetical Solubility of (R)-Tetrahydro-2H-pyran-3-ol at 25 °C

| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Polar Protic | Methanol | High | To be determined |

| Ethanol | High | To be determined | |

| Isopropanol | Moderate | To be determined | |

| Polar Aprotic | Acetone | High | To be determined |

| Ethyl Acetate | Moderate | To be determined | |

| Dichloromethane | Moderate | To be determined | |

| Tetrahydrofuran (THF) | High | To be determined | |

| Nonpolar | Hexane | Low | To be determined |

| Toluene | Low | To be determined |

Safety Precautions

When handling (R)-Tetrahydro-2H-pyran-3-ol and organic solvents, it is crucial to adhere to standard laboratory safety procedures.[3]

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]

-

Consult the Safety Data Sheet (SDS) for (R)-Tetrahydro-2H-pyran-3-ol and each solvent for specific handling and disposal information.

-

Avoid inhalation, ingestion, and skin contact.[3][4] In case of exposure, follow the first-aid measures outlined in the SDS.[3][4]

Conclusion

This guide provides a robust framework for the systematic determination of the solubility of (R)-Tetrahydro-2H-pyran-3-ol in a range of organic solvents. By combining theoretical predictions with rigorous experimental protocols, researchers can generate the critical data needed to optimize synthetic and purification processes, ultimately accelerating the development of new chemical entities and pharmaceuticals. The principles and methodologies described herein are broadly applicable to the solubility determination of other polar organic molecules.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Quora. (2017, June 24). How can you determine the solubility of organic compounds?

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrahydro-2H-pyran-2-ol.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Tetrahydro-2H-pyran-2-ol, cyclized form of 5-Hydroxypentanal.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

An In-depth Technical Guide to (R)-Tetrahydro-2H-pyran-3-ol: A Key Chiral Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. (R)-Tetrahydro-2H-pyran-3-ol, a key heterocyclic building block, exemplifies the strategic importance of stereochemically pure synthons in the rational design of novel therapeutics. Its rigid pyran ring and defined stereocenter at the C3 position offer a valuable scaffold for introducing structural complexity and optimizing molecular interactions with biological targets. This guide provides an in-depth technical overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental physicochemical characteristics. These properties govern its reactivity, solubility, and overall suitability for various synthetic transformations and formulations. The key identifiers and properties of (R)-Tetrahydro-2H-pyran-3-ol are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₂ | [1] |

| Molecular Weight | 102.13 g/mol | [2][1][3] |

| CAS Number | 100937-76-6 | [1] |

| IUPAC Name | (3R)-oxan-3-ol | [1] |

| Appearance | Colorless liquid | |

| Density | ~1.081 g/cm³ | [4] |

| Boiling Point | 189.4 °C at 760 mmHg | [4] |

| Flash Point | 84.8 °C | [4] |

| Canonical SMILES | C1CO | [1] |

| InChI Key | BHDLTOUYJMTTTM-RXMQYKEDSA-N | [1] |

Synthesis and the Imperative of Stereocontrol

The utility of (R)-Tetrahydro-2H-pyran-3-ol is intrinsically linked to its enantiopurity. The synthesis of this specific (R)-enantiomer requires stereoselective methods to control the configuration of the hydroxyl-bearing carbon. Common strategies often involve the asymmetric reduction of a corresponding ketone precursor, tetrahydro-2H-pyran-3-one, using chiral catalysts or reagents.

The choice of synthetic route is critical. For instance, enzymatic reductions can offer high enantioselectivity under mild conditions, which is a cornerstone of green chemistry principles. Alternatively, substrate-controlled methods, starting from a chiral pool material like a carbohydrate derivative, can provide an efficient pathway to the desired enantiomer. The causality behind selecting a specific synthetic strategy often involves a trade-off between cost, scalability, and the desired level of enantiomeric excess (e.e.). For pharmaceutical applications, an e.e. of >99% is typically the uncompromising standard.

Application in Drug Discovery: A Scaffold for Innovation

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved drugs. Its favorable properties, including metabolic stability and the ability to act as a hydrogen bond acceptor, make it an attractive replacement for less stable or more lipophilic groups.

(R)-Tetrahydro-2H-pyran-3-ol serves as a crucial intermediate in the synthesis of more complex molecules. For example, it is utilized in the preparation of corticotropin-releasing factor type 1 (CRF1) receptor antagonists, which are investigated for the treatment of anxiety, depression, and stress-related disorders.[4][3][5] The defined stereochemistry of the 3-hydroxy group allows for precise orientation of substituents, enabling specific and high-affinity binding to the target receptor. This principle of pre-organizing a molecule in a bioactive conformation is a key strategy for enhancing potency and reducing off-target effects.

Below is a conceptual workflow illustrating the integration of (R)-Tetrahydro-2H-pyran-3-ol into a drug discovery pipeline.

Caption: Conceptual workflow for utilizing (R)-Tetrahydro-2H-pyran-3-ol.

Exemplary Experimental Protocol: O-Alkylation

To illustrate its practical use, the following protocol details a standard O-alkylation reaction, a common step in elaborating the (R)-Tetrahydro-2H-pyran-3-ol scaffold. This protocol is designed as a self-validating system; successful execution will yield a product with a predictable shift in spectroscopic data (e.g., NMR, MS) and chromatographic behavior (e.g., TLC, HPLC).

Objective: To synthesize (R)-3-(Benzyloxy)tetrahydro-2H-pyran.

Materials:

-

(R)-Tetrahydro-2H-pyran-3-ol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Benzyl bromide (BnBr) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. The exclusion of atmospheric moisture is critical as sodium hydride reacts violently with water.

-

Reagent Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous THF, followed by the careful addition of sodium hydride. Cool the resulting suspension to 0 °C using an ice-water bath.

-

Deprotonation: Dissolve (R)-Tetrahydro-2H-pyran-3-ol in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension via a syringe. Causality Note: This step generates the corresponding sodium alkoxide. The evolution of hydrogen gas is an indicator of a successful reaction. Maintain the temperature at 0 °C to control the exothermic reaction.

-

Electrophilic Addition: After hydrogen evolution ceases (typically 30-60 minutes), add benzyl bromide dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up and Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine. Causality Note: The washes remove inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using an ethyl acetate/hexanes gradient, to yield the pure (R)-3-(benzyloxy)tetrahydro-2H-pyran.

Safety and Handling

As with any chemical reagent, proper safety protocols are mandatory. Users should consult the full Safety Data Sheet (SDS) before handling.

-

General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Hazards: (R)-Tetrahydro-2H-pyran-3-ol and its precursors can be flammable liquids and may cause skin and serious eye irritation.[7][8] Avoid inhalation of vapors and direct contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, or open flames.[9][10]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7][9]

-

Skin Contact: Wash off immediately with soap and plenty of water.[7][9]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[7][9]

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[7]

-

Conclusion

(R)-Tetrahydro-2H-pyran-3-ol is more than just a chemical intermediate; it is an enabling tool for the synthesis of complex, stereochemically defined molecules. Its strategic application in drug discovery pipelines underscores the critical role of chiral building blocks in creating next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for any scientist aiming to leverage its potential in their research and development endeavors.

References

-

NIST. 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. [Link]

-

Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. tetrahydro-2h-pyran-3-ol cas 19752-84-2. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12256034, (R)-Tetrahydro-2H-pyran-3-OL. [Link]

-

NIST. 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R)]]-*. [Link]

-

Cheméo. Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2). [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. TETRAHYDRO-2H-PYRAN-3-OL CAS 19752-84-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. TETRAHYDRO-2H-PYRAN-3-OL | 19752-84-2 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Oxetan-3-ol, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

The Tetrahydropyran Motif: A Historical and Synthetic Guide for the Modern Chemist

Abstract

The tetrahydropyran (THP) ring is a privileged scaffold, a six-membered saturated oxygen-containing heterocycle that is a cornerstone of countless biologically active molecules.[1][2][3] From potent marine toxins to life-saving anticancer agents, the THP motif is a testament to nature's synthetic prowess and a constant inspiration for organic chemists.[4][5] This technical guide provides an in-depth exploration of the discovery and history of substituted tetrahydropyrans, designed for researchers, scientists, and drug development professionals. We will journey from the initial encounters with complex THP-containing natural products to the development of the sophisticated, stereocontrolled synthetic methodologies that now define the state of the art. By explaining the causality behind key experimental choices and providing validated protocols, this guide aims to equip the modern chemist with both a historical perspective and a practical toolkit for the synthesis of this vital heterocyclic system.

Nature as the Architect: The Dawn of Tetrahydropyran Chemistry

The story of the substituted tetrahydropyran does not begin in a flask, but in the intricate biosynthetic pathways of microorganisms. For decades, chemists have been captivated by a vast array of natural products featuring the THP core unit.[6] These molecules, often possessing remarkable biological activity, presented formidable structural challenges that spurred the development of new analytical and synthetic techniques.

Among the most influential of these are the polyether antibiotics and complex marine macrolides . Compounds like Monensin, produced by Streptomyces cinnamonensis, and the potent antitumor macrolide Lasonolide A, isolated from the marine sponge Forcepia sp., showcased intricate chains of interconnected tetrahydrofuran and tetrahydropyran rings with daunting stereochemical complexity.[7] The sheer structural challenge posed by these molecules created an imperative: to advance the field of organic synthesis to a point where these vital compounds could be constructed in the laboratory. This need was the primary catalyst for the evolution of stereoselective THP synthesis.[2][3]

The Foundations of Synthesis: Key Methodologies for THP Ring Construction

The journey to control the synthesis of the THP ring has been marked by several key strategic breakthroughs. While early methods often lacked stereocontrol, they laid the groundwork for the powerful reactions used today. This section details the historical development and mechanistic underpinnings of the most pivotal synthetic transformations.

The Prins Cyclization: A Cornerstone of THP Synthesis

The Prins reaction, first reported by Hendrik Jacobus Prins, has evolved from its initial description into one of the most powerful and versatile methods for constructing substituted tetrahydropyrans.[1][8][9] The reaction, in its most fundamental form, involves the acid-catalyzed condensation of an aldehyde or ketone with a homoallylic alcohol.[1][2]

Causality & Mechanistic Insight: The power of the Prins cyclization lies in its predictable stereochemical outcome, which is governed by a chair-like transition state. The reaction is initiated by the activation of the carbonyl component by a Brønsted or Lewis acid, forming a highly electrophilic oxocarbenium ion. This intermediate is then trapped intramolecularly by the pendant alkene nucleophile. The substituents on the reacting partners preferentially occupy equatorial positions in the chair-like transition state to minimize steric strain, leading to the highly diastereoselective formation of cis-2,6-disubstituted tetrahydropyrans.[1] This inherent stereochemical preference is a key reason for its widespread adoption in natural product synthesis.[1][2][8]

Diagram: Generalized Mechanism of the Prins Cyclization

Caption: The acid-catalyzed formation of an oxocarbenium ion followed by intramolecular cyclization.

Protocol: Lewis Acid-Catalyzed Prins Cyclization for 4-Chloro-cis-2,6-disubstituted Tetrahydropyran

This protocol is adapted from a reported synthesis of 4-chlorotetrahydropyrans, which are versatile intermediates for further functionalization.[2] The choice of Tin(IV) chloride (SnCl4) as the Lewis acid is critical; it is strong enough to promote oxocarbenium ion formation at low temperatures, minimizing side reactions.

-

System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is charged with anhydrous dichloromethane (DCM, 10 mL) and cooled to -78 °C in a dry ice/acetone bath.

-

Reagent Addition: To the cooled solution, add the homoallylic alcohol (1.0 mmol, 1.0 equiv) and the desired aldehyde (1.2 mmol, 1.2 equiv).

-

Initiation of Cyclization: A solution of SnCl4 (1.0 M in DCM, 1.1 mmol, 1.1 equiv) is added dropwise via syringe over 10 minutes. The causality here is slow addition, which is crucial to maintain the low temperature and control the reaction rate, preventing polymerization or decomposition.

-

Reaction Monitoring: The reaction mixture is stirred at -78 °C for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3, 15 mL). This step neutralizes the strong Lewis acid and excess protons, halting the reaction.